

# Thioildenafil phosphodiesterase-5 inhibitory mechanism

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## Compound Focus: Thioildenafil

CAS No.: 856190-47-1

Cat. No.: S870909

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## Chemical Profile & Mechanism of Action

**Thioildenafil** is a synthetic compound that functions as a selective, competitive inhibitor of the PDE5 enzyme [1].

- **Chemical Identity:** **Thioildenafil** (CAS 856190-47-1) has a molecular formula of  $C_{23}H_{32}N_6O_3S_2$  and a molecular weight of 504.67 g/mol [1] [2]. Its IUPAC name is (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1].
- **Core Mechanism:** Under normal conditions, cGMP acts as a key second messenger. PDE5 hydrolyzes cGMP into its inactive form, 5'-GMP. **Thioildenafil** prevents this degradation by binding to the active site of PDE5 [1]. This results in elevated intracellular cGMP levels, which enhances the cGMP-dependent signaling that leads to smooth muscle relaxation and vasodilation [1].
- **Structural Differentiation:** The primary structural difference from sildenafil is the substitution of an oxygen atom in the ketone group of the heterocyclic hydantoin-like ring with a sulfur atom, forming a thioketone [1]. This modification can alter the molecule's electronic distribution, lipophilicity, and binding affinity to the PDE5 enzyme.

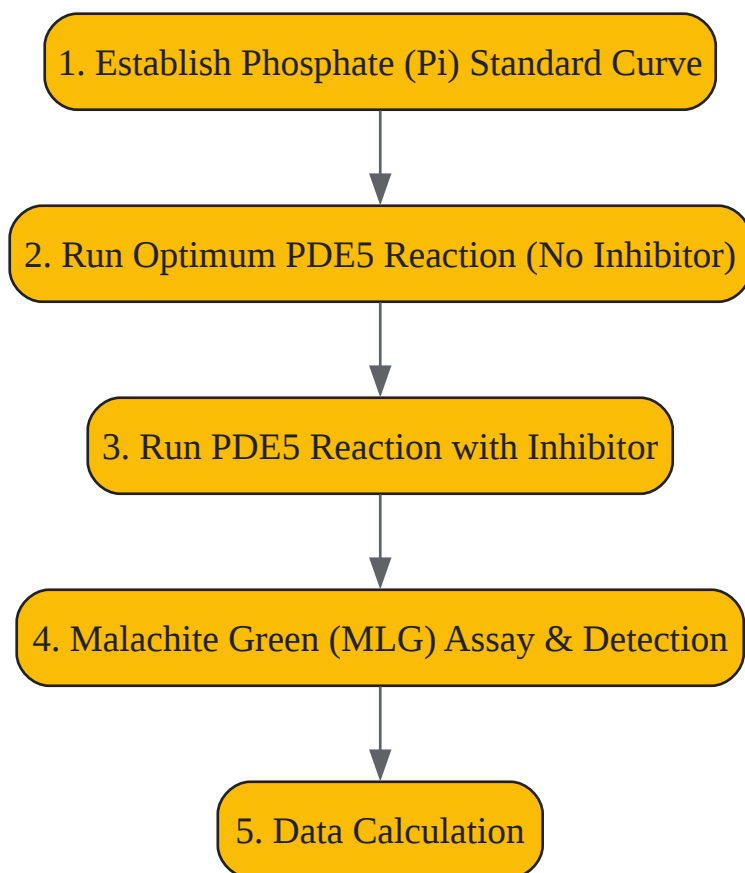
## Quantitative Data

The table below summarizes key chemical and physical properties of **Thioildenafil**.

Property	Value / Description
CAS Number	856190-47-1 [1] [2]
Molecular Formula	$C_{23}H_{32}N_6O_3S_2$ [1] [2]
Molecular Weight	504.67 g/mol [1] [2]
Melting Point	182-185 °C [2]
Physical Form	Solid (Pale Yellow to Yellow) [2]
Solubility	Sparingly soluble in Chloroform, Ethyl Acetate [2]
pKa (Predicted)	$7.84 \pm 0.60$ [2]

## Experimental Protocol for PDE5 Inhibition Assay

The following is a detailed colorimetric assay for detecting and quantifying PDE5 inhibition, adapted from methods used to identify sildenafil adulteration [3]. This protocol is suitable for evaluating compounds like **thioildenafil**.



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Figure 2: Workflow of the colorimetric PDE5 inhibition assay.

## Materials and Equipment

- **Reagents:** cGMP, purified PDE5 enzyme, Calf Intestinal Alkaline Phosphatase (CIAP), Malachite Green oxalate, Ammonium Molybdate, Potassium Phosphate, test compound (e.g., **Thioaldenafil**).
- **Equipment:** Microplate reader (capable of reading at 630 nm), 96-well microplates, microtubes, water bath or incubator [3].

## Detailed Methodology

- **Establish a Phosphate (Pi) Standard Curve**
  - Prepare solutions of known inorganic phosphate (Pi) concentrations (e.g., 0 to 20  $\mu\text{M}$ ) using  $\text{KH}_2\text{PO}_4$ .

- Add a malachite green molybdate reagent to each standard. This reagent forms a complex with Pi, causing a color change from blue to green.
  - Measure the absorbance at 630 nm and plot concentration vs. absorbance to create a standard curve [3].
- **Dual Biochemical Reaction Assay (PDE5 Activity)**
    - **Reaction Principle:** The assay uses a two-step reaction. First, PDE5 hydrolyzes cGMP to GMP. Second, CIAP dephosphorylates GMP to guanosine, releasing inorganic phosphate (Pi). The amount of Pi generated is directly proportional to PDE5 activity.
    - **Reaction Mixture:** In a microtube, combine:
      - 160 µL Reaction Buffer (20 mM Tris-HCl pH 7, 10 mM MgCl<sub>2</sub>, 0.10 mM EDTA)
      - 20 µL PDE5 enzyme solution
      - 0.0001 U/µL CIAP
      - 30 µL of 15 mM cGMP
    - Incubate at 37°C for 30 minutes.
    - Stop the reaction by adding 50 µL of a stop solution (e.g., 70% perchloric acid).
    - Centrifuge the mixture and transfer the supernatant to a 96-well plate.
    - Add the malachite green reagent and measure the absorbance at 630 nm. This value represents "optimum PDE5 reaction" with no inhibitor present [3].
  - **PDE5 Inhibition Assay**
    - Prepare the reaction mixture as in Step 2, but include the inhibitor (e.g., **Thioaldenafil**) by adding it to the buffer before introducing the PDE5-CIAP mixture and cGMP.
    - Incubate and process the sample identically to Step 2.
    - The absorbance will be lower in the presence of an effective PDE5 inhibitor, as less Pi is released [3].
  - **Data Calculation and Analysis**
    - **Percentage of PDE5 Activity:** Calculate the inhibitor's effect using the formula: % PDE5 Activity = (Absorbance of Inhibitor Sample / Absorbance of Optimum PDE5 Reaction) × 100
    - **IC<sub>50</sub> Determination:** Perform the assay with a range of inhibitor concentrations. Plot % PDE5 Activity vs. inhibitor concentration and fit a curve to determine the IC<sub>50</sub> value, which represents the concentration needed to inhibit 50% of PDE5 activity [3].

## Research Context and Safety Note

**Thioildenafil** is primarily documented in scientific literature as an **adulterant** found in counterfeit "herbal" supplements and lifestyle products marketed for sexual enhancement [1]. Its presence is a significant health risk due to unknown dosage, lack of safety testing, and potential for dangerous drug interactions.

For research purposes, **thioildenafil** is a useful tool compound for studying cGMP-dependent pathways and their effects on various cellular functions [1].

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## References

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2. | 856190-47-1 Thioildenafil [chemicalbook.com]
3. Developing a phosphodiesterase- 5 ... | F1000Research inhibitor assay [f1000research.com]

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